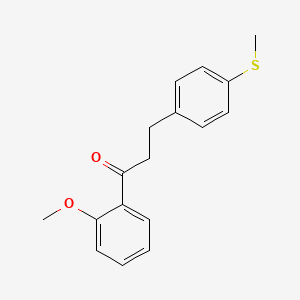

2'-Methoxy-3-(4-thiomethylphenyl)propiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2’-Methoxy-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C17H18O2S . It is used in various chemical reactions and has several applications in the field of chemistry .

Synthesis Analysis

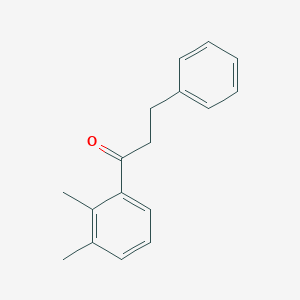

The synthesis of similar compounds has been reported in the literature. For instance, a synthesis method for 3-methoxypropiophenone has been disclosed in a patent . The method involves the production of a Grignard reagent from magnesium and m-bromoanisole in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride. The Grignard reagent then reacts with propionitrile to produce 3-methoxypropiophenone .

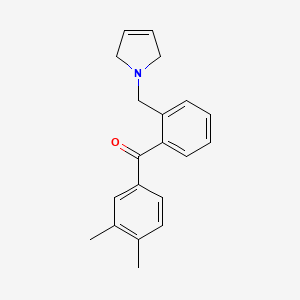

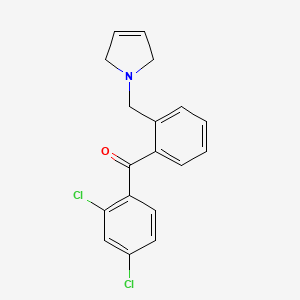

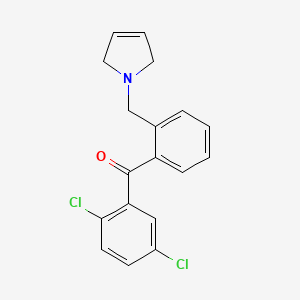

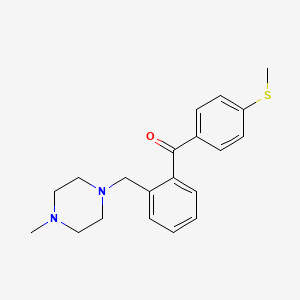

Molecular Structure Analysis

The molecular structure of 2’-Methoxy-3-(4-thiomethylphenyl)propiophenone consists of a propiophenone core with a methoxy group at the 2’ position and a thiomethylphenyl group at the 3 position .

科学的研究の応用

Chemical Synthesis and Modification : A study by Cohen and Kosarych (1980) described the preparative methods for certain compounds related to 2'-Methoxy-3-(4-thiomethylphenyl)propiophenone, focusing on the rearrangement during copper(I)-induced elimination of thiophenol from some γ,δ-unsaturated thioacetals (Cohen & Kosarych, 1980).

Semisynthesis of Natural Methoxylated Propiophenones : Joshi et al. (2005) conducted a study on the rapid semisynthesis of natural methoxylated propiophenones, which are structurally related to 2'-Methoxy-3-(4-thiomethylphenyl)propiophenone, using various heating techniques including microwave and ultrasound (Joshi, Sharma, & Sinha, 2005).

Structural and Spectral Elucidation in Drug Development : Research by R. H. et al. (2021) focused on the structural, spectral, and electronic properties of synthesized compounds related to 2'-Methoxy-3-(4-thiomethylphenyl)propiophenone, highlighting their potential application in drug development, particularly as protease kinase inhibitors (R. H., Thirumalaikumar, Muthu, Basha Asif, & Irfan, 2021).

Applications in Entomology : A study by McGovern and Ladd (1984) found that certain methoxyphenols, which are structurally related to 2'-Methoxy-3-(4-thiomethylphenyl)propiophenone, act as effective attractants for certain beetle species, indicating potential applications in pest control (McGovern & Ladd, 1984).

Oligodeoxyribonucleotide Synthesis : Mishra and Misra (1986) investigated the use of methoxyphenol derivatives for the protection of exocyclic amino groups in nucleosides, which is a critical step in the synthesis of oligodeoxyribonucleotides (Mishra & Misra, 1986).

Molecular Docking Studies : Viji et al. (2020) conducted molecular docking and quantum chemical calculations on methoxyphenol derivatives, which could have implications in the development of new pharmaceuticals (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Applications in Polymer Science : Xie and Lahti (1999) explored the synthesis of polythiophenes with pendant methoxyphenyl groups, demonstrating potential applications in materials science and electronics (Xie & Lahti, 1999).

Anticancer Research : Sukria et al. (2020) investigated the anticancer activity of a methoxyphenol compound, demonstrating its potential in cancer research (Sukria, Hayati, Hanapi, Adawiyah, & Ningsih, 2020).

特性

IUPAC Name |

1-(2-methoxyphenyl)-3-(4-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2S/c1-19-17-6-4-3-5-15(17)16(18)12-9-13-7-10-14(20-2)11-8-13/h3-8,10-11H,9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZALCOCBZOFIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644361 |

Source

|

| Record name | 1-(2-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898780-81-9 |

Source

|

| Record name | 1-Propanone, 1-(2-methoxyphenyl)-3-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1360483.png)